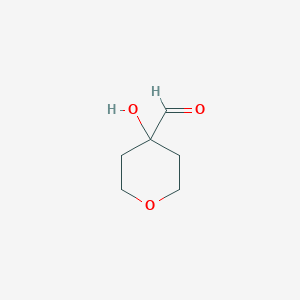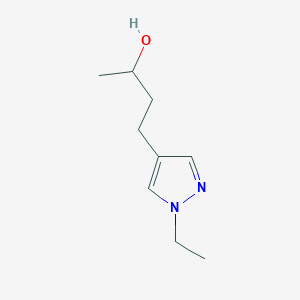
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction to the corresponding alkane using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions at the hydroxyl group using reagents like tosyl chloride to form tosylates.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, room temperature
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature
Substitution: Tosyl chloride in pyridine, room temperature
Major Products Formed
Oxidation: 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one
Reduction: 4-(1-Ethyl-1h-pyrazol-4-yl)butane
Substitution: 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-yl tosylate
Aplicaciones Científicas De Investigación
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Pyrazol-4-yl)butan-2-ol: Lacks the ethyl group, which may affect its reactivity and biological activity.
4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-ol: Contains a phenyl group instead of an ethyl group, leading to different steric and electronic properties.
Uniqueness
4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-ol is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H16N2O |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
4-(1-ethylpyrazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C9H16N2O/c1-3-11-7-9(6-10-11)5-4-8(2)12/h6-8,12H,3-5H2,1-2H3 |
Clave InChI |
JKSRPRFQOURFJL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




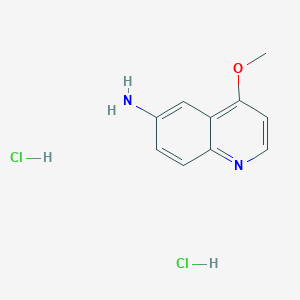

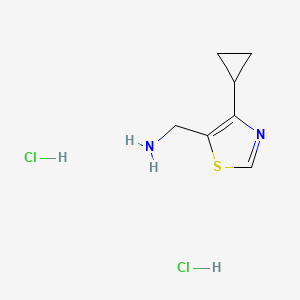
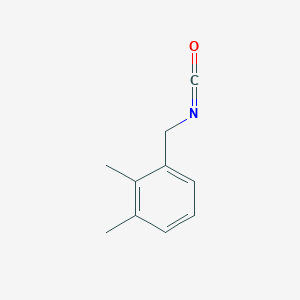
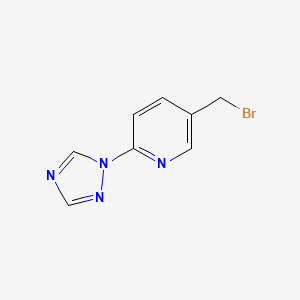
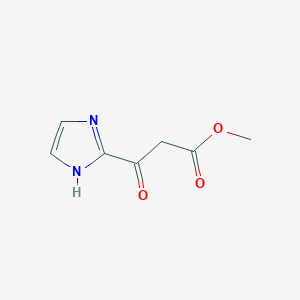
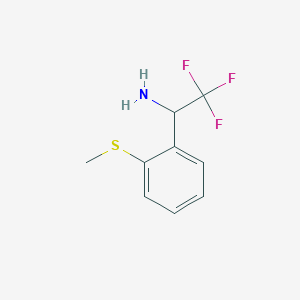
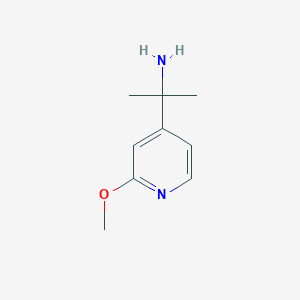

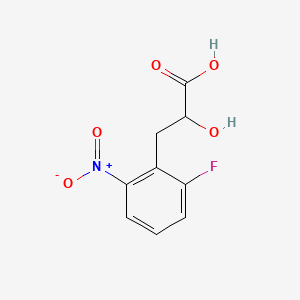
![{1-Ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraen-6-yl}methanamine](/img/structure/B15321105.png)
